molecular formula C12H19NO2 B3170132 [(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine CAS No. 940356-64-9

[(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine

Cat. No. B3170132
CAS RN: 940356-64-9
M. Wt: 209.28 g/mol
InChI Key: RQFBSHALMPPOJT-UHFFFAOYSA-N
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Description

“(2,4-Dimethoxyphenyl)methylamine” is an important amine derivative that can be used in the synthesis of anti-HIV-1 agents . It’s a versatile material used in diverse scientific research. Its unique properties enable applications in drug synthesis, organic chemistry investigations, and advanced material development.


Molecular Structure Analysis

The molecular structure of “(2,4-Dimethoxyphenyl)methylamine” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . The exact structure can be found in databases like ChemSpider .


Chemical Reactions Analysis

The chemical reactions involving “(2,4-Dimethoxyphenyl)methylamine” can be complex and varied. One study describes the Michael addition of N-heterocycles to chalcones, which has been applied to the preparation of a potential bioactive compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,4-Dimethoxyphenyl)methylamine” can be determined using various analytical techniques. For instance, its molecular weight is 209.28 .

Scientific Research Applications

Lignin Acidolysis

  • Research on lignin model compounds, including those structurally similar to “(2,4-Dimethoxyphenyl)methylamine,” has shed light on the acidolysis process of lignin, revealing the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the degradation of lignin model compounds. This insight is crucial for understanding the chemical breakdown of lignin, a major component of plant biomass, and its conversion into valuable chemicals and fuels (T. Yokoyama, 2015).

Toxicity and Environmental Impacts

  • A scientometric review on 2,4-D herbicide, a compound related to “(2,4-Dimethoxyphenyl)methylamine,” highlighted the global research trends and gaps in studies of its toxicity and mutagenicity. The review pointed out the need for future research to focus on molecular biology, especially gene expression, and the assessment of exposure in human or vertebrate bioindicators for a better understanding of its environmental impact (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).

Industrial and Medicinal Applications

  • A review on the use of soybean oil as a renewable feedstock for nitrogen-containing derivatives discussed the conversion of triglycerides to fatty amines and amides, demonstrating the potential of nitrogen-containing compounds derived from natural oils in the development of new materials, surfactants, and even polymers. This showcases the application of compounds similar to “(2,4-Dimethoxyphenyl)methylamine” in creating sustainable industrial products (A. Biswas, B. Sharma, J. L. Willett, S. Erhan, & Huai N. Cheng, 2008).

Future Directions

The future directions for research on “(2,4-Dimethoxyphenyl)methylamine” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. For instance, its use in the synthesis of anti-HIV-1 agents suggests potential applications in pharmaceutical research .

Mechanism of Action

Target of Action

It is known to be an amine derivative , which suggests that it may interact with various biological targets such as receptors, enzymes, or ion channels.

Mode of Action

As an amine derivative, it might interact with its targets through various mechanisms, such as binding to active sites or allosteric sites, thereby modulating the activity of the target proteins .

Biochemical Pathways

It is known to be used in the synthesis of anti-hiv-1 agents , suggesting that it may influence pathways related to viral replication or host immune response.

Result of Action

Given its use in the synthesis of anti-hiv-1 agents , it may contribute to the inhibition of viral replication or enhancement of host immune response.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)13-8-10-5-6-11(14-3)7-12(10)15-4/h5-7,9,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFBSHALMPPOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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